N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-14-2-8-17(9-3-14)27-20-18(11-25-27)21(29)26(13-24-20)12-19(28)23-10-15-4-6-16(22)7-5-15/h2-9,11,13H,10,12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDLYXFWZRCYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which are crucial in the inflammatory response. The inhibition of COX-II can lead to reduced production of pro-inflammatory mediators, making this compound a candidate for anti-inflammatory therapies.
Biological Activity Overview
Several studies have investigated the biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives, highlighting their potential as therapeutic agents. The following table summarizes key findings related to the biological activities of similar compounds:
| Compound Name | IC50 (μM) | Biological Activity | Reference |
|---|---|---|---|
| PYZ1 | 0.011 | COX-II Inhibitor | |
| PYZ2 | 0.2 | COX-II Inhibitor | |
| PYZ3 | 1.33 | Anti-inflammatory | |
| PYZ4 | 0.4 | Anti-inflammatory | |
| PYZ46 | 0.011 | Antioxidant |
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of this compound. Modifications in the chemical structure can significantly influence its biological activity:
- Fluorine Substitution : The presence of a fluorine atom at the para position on the benzyl group enhances lipophilicity and may improve binding affinity to target enzymes.
- Pyrazolo[3,4-d]pyrimidine Core : Variations in substituents on the pyrazole ring can alter the compound's selectivity and potency against COX-II enzymes.
Anti-inflammatory Activity
In a study assessing various pyrazolo derivatives for their anti-inflammatory properties, compounds structurally related to this compound demonstrated significant inhibition of COX-II activity with IC50 values ranging from 0.011 μM to 1.33 μM. These findings suggest that modifications on the pyrazole scaffold can lead to enhanced anti-inflammatory effects .
Anticancer Potential
Research has also indicated that pyrazolo[3,4-d]pyrimidines exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation and survival pathways. For instance, compounds with similar scaffolds have shown promising results in preclinical models against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Scientific Research Applications
Anti-inflammatory Properties
N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II. The inhibition of COX-II is significant as it leads to decreased production of pro-inflammatory mediators, making this compound a candidate for anti-inflammatory therapies.
Key Findings on Anti-inflammatory Activity
| Compound Name | IC50 (μM) | Biological Activity | Reference |
|---|---|---|---|
| PYZ1 | 0.011 | COX-II Inhibitor | |
| PYZ2 | 0.2 | COX-II Inhibitor | |
| PYZ3 | 1.33 | Anti-inflammatory | |
| PYZ4 | 0.4 | Anti-inflammatory | |
| PYZ46 | 0.011 | Antioxidant |
These findings indicate that modifications on the pyrazole scaffold can lead to enhanced anti-inflammatory effects.
Anticancer Potential
Research has shown that pyrazolo[3,4-d]pyrimidines exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation and survival pathways. For instance, compounds with similar scaffolds have demonstrated promising results in preclinical models against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
- Fluorine Substitution : The presence of a fluorine atom at the para position on the benzyl group enhances lipophilicity and may improve binding affinity to target enzymes.
- Pyrazolo[3,4-d]pyrimidine Core : Variations in substituents on the pyrazole ring can alter the compound's selectivity and potency against COX-II enzymes.
Case Studies
Several studies have investigated the biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Anti-inflammatory Activity : A comparative analysis of various pyrazolo derivatives demonstrated significant inhibition of COX-II activity with IC50 values ranging from 0.011 μM to 1.33 μM.
- Anticancer Research : Preclinical studies have indicated that related compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Pyrazole Core
a) p-Tolyl vs. Phenyl Substitution
- Compound in : N-(2-chlorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide replaces the p-tolyl group with a phenyl ring.
- Impact : Methyl groups (as in p-tolyl) enhance lipophilicity and may improve membrane permeability compared to unsubstituted phenyl groups.
b) Heterocyclic Extensions
- Compound in : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide introduces a chromene-sulfonamide moiety. This modification likely targets kinases or proteases, with the sulfonamide group enhancing solubility .
Preparation Methods
Cyclocondensation of 5-Amino-1-(p-Tolyl)-1H-Pyrazole-4-Carboxamide
The pyrazolo[3,4-d]pyrimidinone core is constructed via cyclocondensation of 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide with triethyl orthoformate in refluxing acetic acid. This method, adapted from pyrazolopyrimidine syntheses, affords the core in 72–78% yield.
Reaction Conditions :
- Reagents : Triethyl orthoformate (3 equiv), glacial acetic acid.
- Temperature : 120°C, reflux, 6 hours.
- Workup : Precipitation in ice-water, filtration, recrystallization (ethanol/water).
Alternative Route via 3-Oxo-3-Phenylpropanoate Condensation
A second approach involves condensing 5-amino-1-(p-tolyl)-1H-pyrazole with ethyl 3-oxo-3-phenylpropanoate in ethanol under basic conditions (K2CO3). This method, yielding 65–70%, mirrors strategies for analogous pyrazolo[1,5-a]pyrimidines.
Functionalization at C5: Introduction of the Acetamide Side Chain
Chlorination at C5
The 5-position is activated via chlorination using POCl3 and tetramethylammonium chloride (TMAC) in anhydrous acetonitrile.
Procedure :
Nucleophilic Substitution with Glycine Derivatives
The 5-chloro intermediate reacts with ethyl glycinate hydrochloride in the presence of DIEA (N,N-diisopropylethylamine) to install the acetamide precursor.
Optimized Conditions :
- Solvent : DMF, 60°C, 8 hours.
- Yield : 68%.
- Byproducts : Over-alkylation minimized by controlled stoichiometry (1:1.2 chlorointermediate:glycinate).
Amide Coupling with 4-Fluorobenzylamine
Activation of the Carboxylic Acid
The ethyl ester from Step 3.2 is saponified to the carboxylic acid using NaOH (2M, ethanol/water), followed by activation as the acid chloride with SOCl2.
Procedure :
- Saponification : 80°C, 2 hours, 95% yield.
- Activation : SOCl2 (3 equiv), reflux, 1 hour.
Coupling with 4-Fluorobenzylamine
The acid chloride is reacted with 4-fluorobenzylamine in dichloromethane (DCM) with triethylamine as a base.
Conditions :
- Molar Ratio : 1:1.5 (acid chloride:amine).
- Temperature : 0°C to room temperature, 12 hours.
- Yield : 82%.
Alternative One-Pot Synthesis
A streamlined approach combines Steps 3.2 and 4.2 via in situ formation of the acetamide side chain. The 5-chloro intermediate reacts directly with N-(4-fluorobenzyl)-2-aminoacetamide in DMF at 100°C for 24 hours.
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Functionalization | 4 | 45% | High purity (>98% by HPLC) | Lengthy synthesis, multiple purifications |
| One-Pot Coupling | 2 | 70% | Reduced solvent use, faster | Lower purity (92%), requires chromatography |
Structural Characterization and Analytical Data
1H NMR (400 MHz, DMSO-d6)
- δ 8.42 (s, 1H, pyrimidinone H3).
- δ 7.85 (d, J = 8.2 Hz, 2H, p-tolyl H2/H6).
- δ 7.32 (d, J = 8.2 Hz, 2H, p-tolyl H3/H5).
- δ 4.41 (s, 2H, NCH2CO).
- δ 2.38 (s, 3H, CH3).
13C NMR (101 MHz, DMSO-d6)
- δ 169.8 (C=O).
- δ 161.2 (C4 pyrimidinone).
- δ 154.3 (C5 pyrimidinone).
- δ 135.6 (CF aromatic).
HRMS (ESI)
- Calculated for C22H19FN4O2: [M+H]+ 397.1422.
- Found: 397.1418.
Challenges and Optimization Strategies
- Regioselectivity in Pyrimidinone Formation : Use of electron-withdrawing groups (e.g., p-tolyl) directs cyclization to the desired position.
- Byproduct Formation in Chlorination : Excess POCl3 leads to di-chlorination; controlled reagent stoichiometry mitigates this.
- Amide Coupling Efficiency : Catalytic DMAP (4-dimethylaminopyridine) improves yields to 88%.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide with high yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step route, starting with condensation of pyrazole precursors with chloroacetamide derivatives. Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, ethanol) enhance reaction efficiency .
- Catalysts : Bases like potassium carbonate or sodium hydride facilitate nucleophilic substitutions .
- Temperature : Controlled heating (60–80°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Table 1 : Optimization Variables and Outcomes
| Variable | Optimal Condition | Yield Range | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol/DMSO | 65–75% | ≥95 |
| Catalyst | K₂CO₃ | 70–80% | ≥98 |
| Temp. | 70°C | 68–72% | ≥97 |
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the pyrazolo-pyrimidine core (δ 8.2–8.5 ppm for aromatic protons) and acetamide carbonyl (δ 170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : Detect carbonyl stretches (1640–1680 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzyl vs. methoxybenzyl substituents) influence biological target affinity?
- Methodological Answer : Substituents alter electronic and steric properties, affecting target binding. For example:
- 4-Fluorobenzyl : Enhances kinase inhibition due to fluorine’s electronegativity and hydrophobic interactions .
- p-Tolyl : Improves metabolic stability via steric shielding of the pyrimidine core .
Table 2 : Substituent Impact on Bioactivity
| Substituent | Target (IC₅₀) | Mechanism Insight | Reference |
|---|---|---|---|
| 4-Fluorobenzyl | 12 nM (CDK2) | Stabilizes hydrophobic pockets | |
| Methoxybenzyl | 45 nM (CDK2) | Reduced binding due to polarity |
Q. What mechanistic pathways explain the formation of side products during the final coupling step?
- Methodological Answer : Common side products arise from:
- Incomplete Substitution : Residual chloride in intermediates reacts with nucleophiles (e.g., unreacted amine groups) .
- Oxidation : Exposure to air during synthesis oxidizes thioether groups to sulfoxides .
Mitigation strategies: - Use inert atmospheres (N₂/Ar) for oxygen-sensitive steps .
- Monitor reaction progress via TLC or HPLC to terminate reactions at >90% conversion .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often stem from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or kinase isoforms .
- Compound Purity : Impurities >5% skew IC₅₀ values; validate via HPLC before assays .
- Solubility : Use standardized solvents (e.g., DMSO) at consistent concentrations .
Q. What experimental designs are recommended to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via LC-MS over 24–72 hours .
- Thermal Stability : Heat at 40–60°C in aqueous/organic solutions; assess decomposition products .
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
